2-Cyclopropyl-2-methoxyacetonitrile

Description

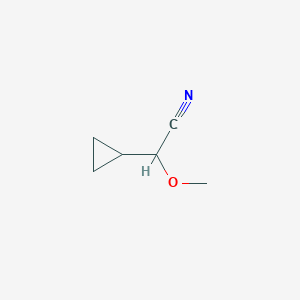

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-methoxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUXDASZJKJXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494296-86-4 | |

| Record name | 2-cyclopropyl-2-methoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 2 Methoxyacetonitrile

Direct Synthesis Approaches to 2-Cyclopropyl-2-methoxyacetonitrile

Direct synthesis methods focus on assembling the final this compound structure in a highly convergent manner, where the key bonds forming the cyclopropyl (B3062369), methoxy (B1213986), and nitrile functionalities at the central carbon are established efficiently.

Alkylation and Substitution Reactions in α-Cyano Ethers

One of the most straightforward conceptual approaches to this compound involves the alkylation of an α-cyano ether precursor, such as methoxyacetonitrile (B46674). The carbon atom alpha to both the nitrile and the methoxy group is acidic and can be deprotonated by a suitable strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a stabilized carbanion.

This nucleophilic carbanion can then react with a cyclopropyl electrophile, for instance, a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl sulfonate (e.g., cyclopropyl tosylate). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and reaction temperature is critical to optimize the yield and minimize potential side reactions, such as elimination. vanderbilt.edu

Table 1: Hypothetical Alkylation Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Starting Material | Methoxyacetonitrile | Provides the C2-methoxyacetonitrile core. |

| Base | Lithium Diisopropylamide (LDA) | Deprotonates the α-carbon to form a nucleophile. |

| Electrophile | Cyclopropyl Bromide | Introduces the cyclopropyl group. |

| Solvent | Tetrahydrofuran (THF), dry | Aprotic solvent to facilitate the reaction. |

| Temperature | -78 °C to room temperature | Controlled temperature to manage reactivity. |

Nitrile Formation from Precursors Bearing Cyclopropyl and Methoxy Groups

An alternative direct strategy involves the formation of the nitrile group on a precursor that already contains the cyclopropyl and methoxy moieties at the quaternary carbon center. This approach relies on well-established methods for nitrile synthesis.

One such pathway begins with a precursor like 1-cyclopropyl-1-methoxy-ethanal. This aldehyde can be converted to an oxime through reaction with hydroxylamine. Subsequent dehydration of the oxime, using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride, yields the desired nitrile. vanderbilt.edu

Another possibility is the nucleophilic substitution of a suitable leaving group on the carbon atom. For example, a precursor like 1-bromo-1-cyclopropyl-1-methoxyethane could be treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. The cyanide anion acts as a nucleophile, displacing the bromide to form the carbon-carbon bond of the nitrile. vanderbilt.edu

Cyclopropanation Strategies for Methoxyacetonitrile Derivatives

This approach involves creating the cyclopropane (B1198618) ring on a substrate that already possesses the methoxyacetonitrile framework. nih.gov A suitable precursor for this strategy would be an unsaturated derivative, such as 2-methoxybut-2-enenitrile. The cyclopropanation of the carbon-carbon double bond would then yield the target structure.

Several well-known cyclopropanation methods could be employed:

Simmons-Smith Reaction : This classic method uses a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate a carbenoid species that adds to the alkene. ethz.chmdpi.com The reaction is often stereospecific. For allylic alcohols, the hydroxyl group can direct the carbenoid, but in this substrate, stereochemical outcomes would depend on other steric and electronic factors. ethz.ch

Corey-Chaykovsky Reaction : This method utilizes a sulfonium (B1226848) ylide, such as trimethylsulfoxonium (B8643921) iodide, and a base to add a methylene (B1212753) group across the double bond. nih.gov It is particularly effective for electron-deficient alkenes.

Diazo Compound-Mediated Cyclopropanation : Transition metal catalysts, particularly those based on rhodium or copper, can catalyze the decomposition of diazo compounds like diazomethane (B1218177) or ethyl diazoacetate to form a metallocarbene, which then adds to the alkene. researchgate.net

The choice of method would be influenced by the stability of the starting methoxyacrylonitrile derivative and the desired stereoselectivity. sci-hub.se

Indirect Synthetic Pathways to this compound Scaffolds

Indirect pathways involve more steps and often rely on the transformation of functional groups or the late-stage construction of one of the key structural motifs. solubilityofthings.com

Functional Group Interconversions Leading to the Methoxyacetonitrile Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In an indirect synthesis of this compound, one could start with a more readily available cyclopropyl-containing building block and sequentially introduce the methoxy and nitrile groups.

For example, a synthesis could commence from cyclopropyl methyl ketone.

Introduction of the second carbon : The ketone could undergo an α-hydroxymethylation or α-halogenation followed by substitution to introduce the second carbon atom.

Formation of the nitrile : If the added group is a hydroxymethyl group, it could be oxidized to an aldehyde, converted to an oxime, and then dehydrated to the nitrile. vanderbilt.edu

Introduction of the methoxy group : The tertiary alcohol resulting from the addition to the ketone could be converted to a methoxy group via Williamson ether synthesis (deprotonation followed by reaction with methyl iodide) or other methylation techniques.

Late-Stage Cyclopropyl Ring Formation on Methoxyacetonitrile Precursors

In contrast to the direct cyclopropanation of an unsaturated methoxyacetonitrile, a late-stage cyclopropane ring formation would involve an intramolecular cyclization of a suitable acyclic precursor. rsc.org This strategy is advantageous when the required open-chain precursor is more accessible than the unsaturated substrate needed for direct cyclopropanation.

A plausible precursor would be a 1,3-dihalo derivative, such as 1,3-dichloro-2-methoxy-2-methylpropanenitrile. Treatment of this compound with a reducing metal like zinc or a strong base could induce an intramolecular Wurtz-type reaction or an E1cB-type elimination/cyclization sequence to form the cyclopropane ring. organic-chemistry.org

Another advanced strategy is the Michael-Initiated Ring Closure (MIRC). rsc.org This would involve a precursor containing both a Michael acceptor and a nucleophilic center positioned to undergo a 3-exo-tet cyclization. For instance, a substrate like 4-chloro-2-methoxy-2-butenenitrile could potentially be induced to cyclize under basic conditions, where the anion formed alpha to the nitrile attacks the carbon bearing the chlorine atom.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₆H₉NO | Target Molecule |

| Methoxyacetonitrile | C₃H₅NO | Starting Material |

| Cyclopropyl Bromide | C₃H₅Br | Reagent (Electrophile) |

| Cyclopropyl Tosylate | C₁₀H₁₂O₃S | Reagent (Electrophile) |

| 1-Cyclopropyl-1-methoxy-ethanal | C₆H₁₀O₂ | Precursor |

| 1-Bromo-1-cyclopropyl-1-methoxyethane | C₆H₁₀BrO | Precursor |

| 2-Methoxybut-2-enenitrile | C₅H₇NO | Precursor for Cyclopropanation |

| Diiodomethane | CH₂I₂ | Reagent for Simmons-Smith |

| Trimethylsulfoxonium Iodide | C₃H₉IOS | Reagent for Corey-Chaykovsky |

| Cyclopropyl Methyl Ketone | C₅H₈O | Starting Material for FGI |

| 1,3-Dichloro-2-methoxy-2-methylpropanenitrile | C₅H₇Cl₂NO | Precursor for Late-Stage Cyclization |

| 4-Chloro-2-methoxy-2-butenenitrile | C₅H₆ClNO | Precursor for MIRC |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | Reagent (Base) |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound necessitates precise control over chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity). A key challenge lies in the selective introduction of the methoxy group onto the α-position of a cyclopropylacetonitrile (B1348260) precursor without inducing unwanted side reactions, such as the opening of the strained cyclopropane ring or reaction with the nitrile functionality.

One potential strategy involves the α-functionalization of cyclopropylacetonitrile. This would require a base to deprotonate the α-position, followed by reaction with an electrophilic methoxy source. The choice of base and reaction conditions is critical to prevent polymerization or decomposition.

Alternatively, a Michael-initiated ring closure could be envisioned. nih.gov This approach would involve the reaction of a suitable Michael acceptor with a nucleophile, followed by an intramolecular cyclization to form the cyclopropane ring. However, achieving the desired substitution pattern with a methoxy group at the quaternary center would require a carefully designed substrate.

Another approach could involve the modification of a pre-existing cyclopropyl ketone. For instance, the conversion of a cyclopropyl methyl ketone to the target molecule would require the introduction of both a methoxy and a nitrile group at the α-position. This multi-step transformation would need to be highly selective to avoid reactions at the cyclopropyl ring. The development of chemo- and regioselective methods for the synthesis of complex molecules is an active area of research, with new catalyst systems and reaction conditions continually being explored. mdpi.comfrontiersin.org

Asymmetric Synthetic Routes to Chiral this compound

The presence of a stereocenter in this compound makes its asymmetric synthesis a key objective for applications where stereoisomeric purity is crucial. Enantiomerically enriched cyclopropanes are valuable building blocks in medicinal chemistry. wpmucdn.com The asymmetric synthesis of this target molecule can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Enantioselective Approaches for α-Substituted Acetonitriles

A primary strategy for the asymmetric synthesis of this compound involves the enantioselective functionalization of an acetonitrile (B52724) derivative. The direct catalytic enantioselective α-functionalization of nitriles is a challenging but powerful method.

One such approach is the hydrocyanation of a vinyl ether mediated by a chiral Brønsted acid. nih.gov This method generates a chiral ion pair, which then reacts with a cyanide source to produce an enantiomerically enriched cyanohydrin ether. nih.gov Adapting this to the target molecule might involve the use of a cyclopropyl-substituted vinyl ether.

Another strategy is the direct Michael addition of cyanohydrin ether derivatives to enones, catalyzed by a chiral organosuperbase. rsc.org While this method has been applied to different substrates, the principle of using a chiral base to deprotonate a cyanohydrin ether derivative and facilitate an enantioselective addition could be adapted for the synthesis of this compound.

The development of biocatalytic methods also offers a promising avenue. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes through carbene transfer reactions. researchgate.net A chemoenzymatic approach could potentially be developed for the direct synthesis of chiral this compound.

Stereocontrol in Cyclopropyl Group Introduction

An alternative to the direct functionalization of a pre-existing cyclopropyl ring is the stereocontrolled formation of the cyclopropane ring itself on a chiral substrate. Hydroxyl-directed cyclopropanation is a powerful tool for achieving high stereoselectivity. researchgate.net In this approach, a hydroxyl group on the substrate directs the cyclopropanating reagent to a specific face of a double bond, thereby controlling the stereochemistry of the newly formed cyclopropane ring.

For the synthesis of this compound, this could involve the cyclopropanation of a chiral allylic alcohol derivative, followed by conversion of the hydroxyl group to a methoxy group and introduction of the nitrile. The stereochemistry of the final product would be dictated by the stereochemistry of the initial chiral alcohol.

Biocatalytic cyclopropanation using engineered hemoproteins has also emerged as a powerful strategy for accessing enantioenriched cyclopropanes. wpmucdn.com These methods often exhibit high levels of stereocontrol and can be performed under mild conditions.

Auxiliary- and Catalyst-Controlled Asymmetric Syntheses

Chiral auxiliaries provide a robust and predictable method for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of either the cyclopropyl or the methoxy group. For example, pseudoephenamine has been demonstrated as a practical chiral auxiliary for the asymmetric alkylation of amides, providing access to enantiomerically enriched products. harvard.edu

Catalyst-controlled asymmetric synthesis is another powerful approach. In this strategy, a chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. A notable example is the asymmetric ring-opening/cyclization of cyclopropyl ketones catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This method has been used for the kinetic resolution of 2-substituted cyclopropyl ketones with excellent enantioselectivity. nih.gov Similarly, a catalytically formed chiral oxazolidine (B1195125) auxiliary has been used to control the stereochemistry of cyclopropanation and epoxidation reactions. nih.gov

The choice between an auxiliary-controlled or a catalyst-controlled approach depends on various factors, including the availability of the chiral auxiliary or catalyst, the efficiency of the reaction, and the ease of removal of the auxiliary or separation of the catalyst.

Data Tables

Table 1: Examples of Asymmetric Synthesis of Nitrile-Substituted Cyclopropanes and Related Structures

| Method | Substrate Type | Catalyst/Auxiliary | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Myoglobin-Mediated Carbene Transfer | Olefin and Diazoacetonitrile | Engineered Myoglobin | Nitrile-Substituted Cyclopropane | up to >99:1 | up to 99.9% | researchgate.net |

| Asymmetric Ring-Opening/Cyclization | Cyclopropyl Ketone | Chiral N,N'-Dioxide/Scandium(III) Complex | 2,3-Dihydropyrrole (from kinetic resolution) | - | up to 97% | nih.gov |

| Catalytically Formed Chiral Auxiliary | Enol Ether | Chiral Oxazolidine | Spirocyclic Aminomethylcyclopropanol | High | High | nih.gov |

| Chiral Brønsted Acid-Mediated | Vinyl Ether | Chiral Phosphoric Acid | Cyanohydrin Alkyl Ether | - | High | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 2 Methoxyacetonitrile

Reactions Involving the Nitrile Group of 2-Cyclopropyl-2-methoxyacetonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a primary site for chemical reactions, including nucleophilic additions, hydrolysis, reduction, and cyclization reactions to form heterocyclic structures.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. While specific examples of nucleophilic additions to this compound are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that it can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones after hydrolysis of the intermediate imine. Additionally, the addition of amines can lead to the formation of amidines, such as 2-cyclopropyl-2-methoxyethanimidamide.

Hydrolysis and Alcoholysis for Carboxylic Acid and Ester Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyclopropyl-2-methoxyacetic acid. This transformation is a common and reliable reaction for converting nitriles to carboxylic acids. While specific conditions for this exact substrate are not detailed in readily accessible literature, general procedures for nitrile hydrolysis are well-established.

Similarly, alcoholysis in the presence of an acid catalyst can convert the nitrile to the corresponding ester, providing a route to various 2-cyclopropyl-2-methoxyacetate derivatives.

| Starting Material | Product | Transformation |

| This compound | 2-Cyclopropyl-2-methoxyacetic acid | Hydrolysis |

| This compound | Alkyl 2-cyclopropyl-2-methoxyacetate | Alcoholysis |

Reductions to Amine Derivatives

The nitrile functionality can be reduced to a primary amine, yielding 2-cyclopropyl-2-methoxyethan-1-amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting amine is a valuable synthetic intermediate for the construction of more complex molecules.

| Starting Material | Product | Transformation |

| This compound | 2-Cyclopropyl-2-methoxyethan-1-amine | Reduction |

Formation of Heterocycles from the Nitrile Functionality

The nitrile group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can participate in cycloaddition reactions with 1,3-dipoles to form five-membered rings. While specific examples starting from this compound are not prevalent in the literature, the general reactivity pattern of nitriles suggests its potential in constructing heterocycles like triazoles, oxadiazoles, or tetrazoles, depending on the reaction partner.

Reactions at the α-Carbon of this compound

The presence of the electron-withdrawing nitrile group acidifies the proton at the α-carbon, enabling the formation of a stabilized carbanion (enolate equivalent) that can participate in various carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation/Acylation Reactions

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This reaction introduces a new alkyl substituent at the α-carbon, leading to the formation of a quaternary carbon center. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective for this SN2-type reaction.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This would lead to the formation of β-ketonitriles, which are valuable synthetic intermediates.

| Reagents | Product Type |

| 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated this compound |

| 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCO-X) | α-Acylated this compound (β-Ketonitrile) |

α-Functionalization via Radical Pathways

The α-carbon of this compound is susceptible to functionalization through radical-mediated pathways. The generation of a radical at this position is facilitated by the adjacent nitrile and methoxy (B1213986) groups. The highly reactive nature of alkoxyl radicals makes them useful for functionalizing unactivated C-H bonds. nih.gov Visible-light photoredox catalysis can enable the 1,2-hydrogen atom transfer (HAT) of alkoxyl radicals, leading to the formation of a new C-C bond at the α-position of nitriles. nih.gov

One expected reaction is the radical addition to unsaturated systems. Initiated by a radical initiator like dibenzoyl peroxide, a radical can be generated at the α-position, which can then add across the double bond of an alkene in an anti-Markovnikov fashion. rsc.org This process, known as hydrocyanoalkylation, is an efficient method for creating new carbon-carbon bonds and accessing more complex functionalized nitriles. rsc.org

Another potential transformation is the allylation of the α-carbon. Studies have shown that α-cyano C(sp³)–H bonds can undergo allylation via a 1,2-HAT process involving alkoxyl radicals, a reaction that can be promoted by photoredox catalysis. nih.govnih.gov This method allows for the regioselective formation of a new C-C bond at the carbon bearing the nitrile and methoxy groups. nih.gov

Table 1: Plausible Radical Reactions at the α-Carbon

| Reaction Type | Reagents | Expected Product |

| Radical Addition | Alkene, Radical Initiator (e.g., DTBP) | γ-functionalized nitrile |

| Radical Allylation | Allylating Agent, Photoredox Catalyst | α-allyl-2-cyclopropyl-2-methoxyacetonitrile |

Condensation Reactions Involving the Acidic α-Hydrogen

The electron-withdrawing cyano group significantly increases the acidity of the α-hydrogen in this compound, making it susceptible to deprotonation by a base to form a stabilized carbanion (an enolate equivalent). youtube.com This nucleophilic center can participate in various condensation reactions.

A primary example is an aldol-type addition reaction with aldehydes or ketones. youtube.comlibretexts.org In the presence of a suitable base, the nitrile can act as the nucleophile, attacking the electrophilic carbonyl carbon of another molecule to form a β-hydroxy nitrile after workup. This reaction is a powerful tool for carbon-carbon bond formation. youtube.com

Similarly, intramolecular condensation, known as the Thorpe-Ziegler reaction, could occur if a suitable electrophile is present within the same molecule, leading to the formation of a cyclic product. nih.gov While not directly applicable to the monomeric title compound, this highlights the potential for cyclization in more complex derivatives. Condensation with other nitriles, such as acrylonitrile, can also lead to the construction of highly functionalized carbocyclic skeletons through a sequence of Michael additions and intramolecular condensations. nih.gov

Table 2: Potential Condensation Reactions

| Reaction Name | Electrophile | Catalyst/Base | Product Type |

| Aldol-type Addition | Aldehyde or Ketone | Base (e.g., LDA, NaH) | β-Hydroxy nitrile |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak Base (e.g., piperidine) | α,β-Unsaturated nitrile |

| Michael Addition | α,β-Unsaturated Carbonyl | Base | γ-Cyanocarbonyl compound |

Reactivity and Transformations of the Cyclopropyl (B3062369) Moiety in this compound

The cyclopropane (B1198618) ring is a source of significant chemical reactivity due to its inherent ring strain (approximately 27 kcal/mol). Its bonds have high p-character, allowing the ring to act as a donor in certain reactions, similar to an alkene.

The cyclopropyl ring in this compound is activated towards ring-opening by the adjacent electron-withdrawing nitrile group and potentially donating methoxy group, classifying it as a donor-acceptor cyclopropane (DAC). DACs are known to undergo ring-opening reactions under the influence of Lewis acids or electrophiles. researchgate.netnih.govrsc.org This process typically involves the cleavage of the distal C-C bond to form a 1,3-zwitterionic intermediate, which can then be trapped by various nucleophiles. researchgate.net

For instance, treatment with a strong electrophile could lead to a ring-opened product. A tandem process involving epoxy nitrile cyclization followed by a Brook rearrangement and anion-induced cleavage of a cyclopropane ring has been documented in related systems, suggesting complex rearrangements are possible. nih.govresearchgate.net The regiochemistry of the ring-opening can be influenced by the substituents on the ring and the nature of the activating species. nih.gov

Donor-acceptor cyclopropanes are excellent synthons for formal cycloaddition reactions. researchgate.net They can act as 1,3-dipole equivalents, readily participating in [3+2] cycloadditions with various dipolarophiles such as nitriles, alkenes, or alkynes, typically under Lewis acid catalysis. researchgate.netjmcs.org.mx This reaction pathway provides a powerful method for constructing five-membered rings. For example, reaction with another nitrile in the presence of a Lewis acid like SnCl₄ could yield a dihydropyrrole derivative after hydrolysis. researchgate.net

Formal [4+2] cycloadditions have also been reported for donor-acceptor cyclobutanes with nitriles, suggesting that under appropriate conditions, the cyclopropyl group in the title compound might engage in similar, albeit less common, cycloaddition pathways. researchgate.net Photochemical activation can also induce cycloadditions; for example, N-aryl cyclopropylamines undergo formal [3+2] cycloadditions with unsaturated carbonyl systems. chemrxiv.org

Direct functionalization of the cyclopropane ring without cleavage is a more challenging transformation due to the ring's propensity to open. However, such reactions are known. For instance, metal-catalyzed C-H activation could potentially lead to the introduction of new substituents. Given the presence of the activating nitrile and methoxy groups at the α-position, reactions on the cyclopropyl ring itself would likely require carefully chosen conditions to avoid competing reactions at the α-carbon or ring-opening. The development of methods for the stereoselective synthesis and functionalization of cyclopropane derivatives is an active area of research, often leveraging transition-metal catalysis. acs.org

Reactions of the Methoxy Group in this compound

The methoxy group in this compound is an ether linkage and exhibits the characteristic reactivity of this functional group. The most prominent reaction is ether cleavage under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com

Treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), will protonate the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org A subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the α-carbon would lead to cleavage of the C-O bond. Depending on the stability of a potential carbocation at the α-position, this substitution can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.org Given the potential for stabilization by the adjacent cyclopropyl group, an Sₙ1 pathway is plausible. The final products would be the corresponding α-halo-α-cyclopropylacetonitrile and methanol (B129727). Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving ethers. masterorganicchemistry.com

Cleavage and Interconversion of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, typically acidic, conditions. The mechanism of this cleavage is highly dependent on the reaction conditions and the nature of the reagents employed.

Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly used for ether cleavage. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlongdom.org The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Following this protonation, the pathway for cleavage can proceed via either an SN1 or SN2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org

Given that the carbon atom attached to the oxygen is a quaternary center, a direct SN2 attack by a nucleophile is sterically hindered. libretexts.orgmasterorganicchemistry.com Therefore, an SN1-type mechanism is more probable, especially if the resulting carbocation can be stabilized. libretexts.orglibretexts.org The adjacent cyclopropyl group can stabilize a positive charge through its unique electronic properties, potentially favoring an SN1 pathway. The cleavage would result in the formation of methanol and a cyclopropyl-substituted carbocation, which would then be attacked by a nucleophile.

Lewis acids, such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI), can also mediate ether cleavage under milder conditions than strong protic acids. masterorganicchemistry.com These reagents activate the ether oxygen, facilitating nucleophilic attack.

The stability of the cyclopropyl ring is a critical factor. Under harsh acidic conditions, ring-opening of the cyclopropane can occur, leading to a variety of rearranged products. nih.gov Lewis acid-mediated reactions, in particular, have been shown to promote the ring-opening of cyclopropyl ketones, which are structurally related. nih.gov

Table 1: Plausible Conditions for Ether Cleavage and Expected Products

| Reagent(s) | Probable Mechanism | Expected Products | Potential Side Reactions |

| HI or HBr (excess) | SN1-like | 2-Cyclopropyl-2-haloacetonitrile, Methanol | Ring-opening of the cyclopropyl group |

| BBr₃ | Lewis acid-assisted | 2-Cyclopropyl-2-bromoacetonitrile, Methanol | |

| TMSI | Lewis acid-assisted | 2-Cyclopropyl-2-iodoacetonitrile, Methanol | |

| Strong Acid (non-nucleophilic) | E1-like | Potential for elimination products if a proton can be abstracted | Rearrangement products |

Role of the Methoxy Group in Directing Reactivity

The methoxy group significantly influences the reactivity of this compound in several ways beyond being a site for cleavage.

Inductive and Mesomeric Effects: The oxygen atom of the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I). This can influence the acidity of adjacent protons and the electrophilicity of the quaternary carbon. Conversely, the lone pairs on the oxygen can participate in resonance (a +M effect), which can stabilize adjacent carbocationic intermediates.

Directing Group in Electrophilic Reactions: While the molecule as a whole is not typically a substrate for electrophilic aromatic substitution, the methoxy group can direct the reactivity of the molecule in other contexts. For instance, in the presence of Lewis acids, the oxygen atom is the primary site of coordination, which can activate the C-O bond for cleavage as discussed previously. nih.govsoton.ac.uknih.gov

Influence on Neighboring Group Participation: The methoxy group can act as an internal nucleophile or participate in rearrangements, although such reactions are highly dependent on the specific reaction conditions and the formation of suitable intermediates. In reactions involving the nitrile group, the electronic nature of the methoxy group can affect the electrophilicity of the nitrile carbon.

Stereoelectronic Effects: The orientation of the methoxy group relative to the cyclopropyl ring can influence the stereochemical outcome of reactions at the quaternary center. For example, in nucleophilic substitution reactions at a quaternary carbon adjacent to a cyclopropyl group, the reaction has been observed to proceed with inversion of configuration, suggesting a specific, stereoelectronically controlled pathway, possibly involving a bicyclobutonium-like intermediate.

Table 2: Influence of the Methoxy Group on Reactivity

| Influence | Description | Consequence for Reactivity |

| Electronic Effects | Exerts both inductive (-I) and mesomeric (+M) effects. | Modulates the electrophilicity of the quaternary carbon and can stabilize cationic intermediates. |

| Lewis Basicity | The oxygen atom acts as a Lewis base. | Primary site for coordination with Lewis acids, activating the ether for cleavage. nih.govsoton.ac.uknih.gov |

| Steric Hindrance | Contributes to steric crowding around the quaternary carbon. | Hinders direct SN2 reactions at the quaternary center. libretexts.orgmasterorganicchemistry.com |

| Leaving Group Potential | Can be converted into a good leaving group (methanol) upon protonation. | Enables ether cleavage reactions under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com |

Utilization of 2 Cyclopropyl 2 Methoxyacetonitrile As a Building Block in Complex Molecular Synthesis

Strategic Applications in the Construction of Carbon Skeletons

Role in C-C Bond Forming Reactions

No specific research findings were identified.

Precursor for Advanced Synthetic Intermediates

No specific research findings were identified.

Employment in Multicomponent Reactions (MCRs) for Scaffold Diversity

No specific research findings were identified.

Contributions to Target-Oriented Synthesis

Key Intermediate for Known or Potential Biologically Active Molecules (Non-Clinical Focus)

No specific research findings were identified.

Use in Natural Product and Analogue Synthesis

No specific research findings were identified.

Derivatives and Analogues of 2 Cyclopropyl 2 Methoxyacetonitrile: Synthesis and Academic Exploration

Design and Synthesis of Structurally Modified Analogues

The generation of analogues of 2-Cyclopropyl-2-methoxyacetonitrile is centered on the independent or combined modification of its three key functional components.

Variations in the Cyclopropyl (B3062369) Substituent

Modifying the cyclopropyl ring involves introducing substituents to alter its steric and electronic properties. This can be achieved through multi-step synthetic sequences, often starting with the construction of a substituted cyclopropane (B1198618) ring. For instance, the Corey-Chaykovsky cyclopropanation of appropriately substituted chalcones can yield donor-acceptor cyclopropanes, which are valuable precursors. nih.gov By varying the substituents on the initial chalcone, a diverse array of substituted cyclopropyl moieties can be generated. nih.gov

These substituted cyclopropanes can then be elaborated to introduce the α-methoxyacetonitrile group. The substituents can range from simple alkyl or aryl groups to more complex functional groups, each imparting distinct properties to the final molecule.

Table 1: Examples of Potential Variations in the Cyclopropyl Substituent This table is illustrative and based on common synthetic transformations.

| Substituent on Cyclopropyl Ring | Potential Synthetic Precursor | Key Reaction Type |

|---|---|---|

| Methyl | 1-Methyl-2-acylchalcone | Corey-Chaykovsky Cyclopropanation |

| Phenyl | 1-Phenyl-2-acylchalcone | Corey-Chaykovsky Cyclopropanation |

| Bromo | 1-Bromo-2-acylchalcone | Halogenated Chalcone Cyclopropanation |

| Nitro | 1-Nitro-2-acylchalcone | Nitrated Chalcone Cyclopropanation |

Modifications of the Methoxy (B1213986) Group

The methoxy group can be replaced with other alkoxy or aryloxy groups to study the influence of the ether component on reactivity. The synthesis of these analogues typically proceeds from a common intermediate, 2-cyclopropyl-2-hydroxyacetonitrile (B3340413) (a cyanohydrin), which is then etherified.

The general approach involves the reaction of cyclopropanecarboxaldehyde (B31225) with a cyanide source to form the cyanohydrin, followed by O-alkylation using an appropriate alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions. This method allows for the systematic introduction of a variety of ether functionalities.

Table 2: Synthesis of 2-Cyclopropyl-2-alkoxyacetonitrile Analogues This table illustrates a general synthetic route.

| Target Analogue | Alkylating Agent | Base | Typical Solvent |

|---|---|---|---|

| 2-Cyclopropyl-2-ethoxyacetonitrile | Ethyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |

| 2-Benzyloxy-2-cyclopropylacetonitrile | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) |

| 2-Allyloxy-2-cyclopropylacetonitrile | Allyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) |

Alterations of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be transformed into a wide range of other chemical entities through well-established chemical reactions. libretexts.orgchemistrysteps.com These transformations allow for the synthesis of a broad class of derivatives where the core 2-cyclopropyl-2-methoxyacetyl structure is retained, but the terminal functionality is altered.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-cyclopropyl-2-methoxyacetic acid) or its corresponding carboxylate salt. chemistrysteps.com The reaction proceeds through an intermediate amide, which can sometimes be isolated under mild conditions. libretexts.org

Reduction: Catalytic hydrogenation or, more commonly, reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄), converts the nitrile to a primary amine (2-cyclopropyl-2-methoxyethan-1-amine). libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the intermediate imine salt yields a ketone, for example, 1-cyclopropyl-1-methoxypropan-2-one (B2375349) if methylmagnesium bromide is used. libretexts.org

Synthetic Methodologies for Novel Derivatives

The creation of novel derivatives of this compound relies on a foundation of established and emerging synthetic strategies. Key methodologies include the nucleophilic substitution to form the core structure and reactions that build upon its inherent functionality.

One of the most fundamental and adaptable methods for creating derivatives is the α-alkylation of a parent nitrile. For instance, a precursor like cyclopropylacetonitrile (B1348260) can be deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a nitrile enolate. youtube.com This highly nucleophilic intermediate can then react with various electrophiles. While direct methoxylation can be challenging, this enolate chemistry is crucial for introducing other alkyl or functional groups at the α-position, thereby creating a different class of derivatives.

Another powerful strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. Using a transition-metal catalyst, such as a well-defined cobalt complex, a primary alcohol can be used to α-alkylate a nitrile. organic-chemistry.org This atom-economical process temporarily converts the alcohol to an aldehyde, which undergoes a condensation reaction with the nitrile, followed by in-situ reduction to yield the α-alkylated product. organic-chemistry.org This approach could be envisioned for reacting cyclopropylacetonitrile with methanol (B129727), although this specific transformation is not explicitly documented.

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Structural modifications to this compound have a profound impact on its chemical reactivity and utility as a synthetic intermediate.

Effect of Cyclopropyl Substituents: The cyclopropyl ring itself is known to have electronic properties similar to a double bond, capable of stabilizing an adjacent positive charge. Adding electron-withdrawing groups (e.g., nitro, bromo) to the ring can increase the acidity of the α-proton (the hydrogen at the carbon bearing the methoxy and nitrile groups). Conversely, electron-donating groups (e.g., alkyl) would decrease its acidity. These electronic changes directly influence the ease of forming the α-anion, a key intermediate in many synthetic transformations. youtube.com

Effect of Methoxy Group Modifications: The nature of the alkoxy group (-OR) affects the stability of the α-alkoxy nitrile. Larger, bulkier alkoxy groups may sterically hinder the approach of reagents to the α-carbon or the nitrile group. The electronic nature of the 'R' group also plays a role; an electron-withdrawing 'R' group would further stabilize an α-anion, making deprotonation easier.

Effect of Nitrile Group Alterations: The reactivity of the entire molecule is fundamentally dictated by the functional group that replaces the nitrile. Conversion to a carboxylic acid introduces acidic properties and the potential for ester or amide formation. Reduction to an amine introduces basicity and nucleophilicity, opening pathways to a vast range of nitrogen-containing compounds. Transformation into a ketone provides an electrophilic carbonyl center for subsequent nucleophilic additions. libretexts.org Each new functional group presents a completely different set of possible reactions, highlighting the synthetic utility of the nitrile as a versatile precursor.

Theoretical and Computational Studies on 2 Cyclopropyl 2 Methoxyacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Cyclopropyl-2-methoxyacetonitrile and predicting its reactivity. These calculations can provide a wealth of information about the molecule's properties at the atomic level.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other chemical species.

The nitrile group (-CN) is a strong electron-withdrawing group, which significantly influences the electronic properties of the adjacent carbon atom. The methoxy (B1213986) group (-OCH₃), on the other hand, can act as an electron-donating group through resonance. The presence of the cyclopropyl (B3062369) ring further complicates the electronic landscape due to its unique bonding characteristics, which are somewhere between those of alkanes and alkenes.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting the molecule's reactivity. A high HOMO energy suggests that the molecule is a good electron donor, while a low LUMO energy indicates that it is a good electron acceptor. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

While specific DFT studies on this compound are not widely available in the literature, the methodology can be illustrated by considering a closely related compound, 2-Cyclopropyl-2-methoxypropanenitrile. For such a molecule, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) could be employed to map transition states and identify steric hindrance at the nitrile carbon.

Table 1: Representative Data from Quantum Chemical Calculations

| Property | Description | Hypothetical Value | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges on individual atoms | C(cyano): +0.2, N(cyano): -0.4, O(methoxy): -0.6 | Reveals sites for nucleophilic or electrophilic attack. |

Conformational Analysis and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the cyclopropyl ring to the acetonitrile (B52724) moiety and the rotation of the methoxy group.

The relative energies of different conformers determine their population at a given temperature. Computational methods, such as molecular mechanics and quantum chemistry, are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

The orientation of the cyclopropyl ring with respect to the nitrile and methoxy groups will have a significant impact on the molecule's stability and reactivity. The "bisected" and "perpendicular" conformations of the cyclopropyl group relative to the adjacent p-orbitals of the nitrile group are of particular interest. The cyclopropyl group can donate electron density to an adjacent carbocation or radical, and the extent of this donation is highly dependent on the conformation.

Similarly, the rotation of the methoxy group will influence the steric and electronic environment around the reactive nitrile group. The interplay between the steric bulk of the cyclopropyl and methoxy groups will also play a crucial role in determining the preferred conformation.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the structures of transition states and intermediates, and understand the factors that control the reaction's rate and selectivity.

Transition State Characterization in Synthetic Transformations

For any proposed synthetic transformation of this compound, computational methods can be used to locate the transition state structure. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is directly related to the reaction rate.

For example, in a nucleophilic addition to the nitrile group, computational modeling could be used to characterize the transition state for the approach of the nucleophile to the electrophilic carbon of the nitrile. The geometry of the transition state would reveal the optimal angle of attack and any steric hindrance from the cyclopropyl and methoxy groups.

Reaction Pathway Elucidation and Selectivity Rationalization

Many reactions can proceed through multiple competing pathways, leading to different products. Computational modeling can be used to elucidate these different pathways and rationalize the observed selectivity. By comparing the activation energies of the competing pathways, the major product can be predicted.

A particularly interesting aspect of the reactivity of this compound is the potential for reactions involving the opening of the strained cyclopropyl ring. Computational studies on related cyclopropyl ketones have shown that the reactivity is influenced by the stability of the resulting radical intermediates. manchester.ac.uk Similar computational approaches could be applied to understand the conditions under which the cyclopropyl ring in this compound might open.

Table 2: Computationally Studied Reaction Types for Cyclopropyl-Containing Compounds

| Reaction Type | Computational Method | Key Insights |

| Nucleophilic Addition to Nitrile | DFT (e.g., B3LYP) | Transition state geometry, activation energy, steric effects. |

| Cyclopropyl Ring Opening | DFT, CASSCF | Radical intermediate stability, reaction barriers, product distribution. |

| Hydrolysis of Nitrile | DFT with explicit solvent models | Role of water molecules in the mechanism, proton transfer steps. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvent shell affects the solute's conformation and reactivity. The choice of solvent can have a profound impact on reaction rates and equilibria, and MD simulations can help to rationalize these solvent effects at a molecular level.

MD simulations can also be used to explore the conformational dynamics of this compound in solution. By simulating the molecule's trajectory over time, the relative populations of different conformers can be determined, and the rates of interconversion between them can be calculated. This information is crucial for understanding how the molecule's flexibility might influence its biological activity or its role as a reactive intermediate.

Future Research Directions and Emerging Trends in 2 Cyclopropyl 2 Methoxyacetonitrile Chemistry

Development of Novel Catalytic and Green Chemistry Approaches for Synthesis

Future synthetic efforts towards 2-Cyclopropyl-2-methoxyacetonitrile and its derivatives will likely prioritize efficiency, selectivity, and sustainability. The development of novel catalytic systems and adherence to the principles of green chemistry will be paramount.

One promising avenue is the application of biocatalysis. Aldoxime dehydratases, for example, facilitate the cyanide-free synthesis of nitriles from aldoximes under mild conditions, offering a sustainable alternative to traditional industrial processes. mdpi.com A potential green synthesis of this compound could, therefore, involve the enzymatic dehydration of a corresponding aldoxime precursor.

Another key area of development will be the use of heterogeneous catalysts, which offer the significant advantage of easy separation and reusability. For instance, cobalt nanoparticles supported on N-doped carbon have proven effective for the α-alkylation of nitriles with alcohols. rsc.org Adapting such a system for the methoxylation of cyclopropylacetonitrile (B1348260) could provide a direct and atom-economical route to the target molecule. Furthermore, the hydration of nitriles to amides, a 100% atom-economic transformation, can be achieved using various metal complexes, highlighting a green pathway for the further functionalization of this compound. researchgate.net

| Synthetic Approach | Potential Application to this compound | Key Advantages |

| Biocatalytic Dehydration | Enzymatic conversion of 2-cyclopropyl-2-methoxyacetaldoxime. | Mild reaction conditions, cyanide-free, sustainable. mdpi.com |

| Heterogeneous Catalysis | Cobalt-nanoparticle catalyzed α-methoxylation of cyclopropylacetonitrile. | Catalyst reusability, atom economy. rsc.org |

| Metal-Complex Catalyzed Hydration | Conversion of the nitrile group to an amide for further derivatization. | 100% atom economy, environmentally friendly. researchgate.net |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The confluence of the cyclopropyl (B3062369), methoxy (B1213986), and nitrile functionalities in this compound suggests a rich and largely unexplored reactive landscape. The electrophilic nature of the nitrile carbon invites nucleophilic additions, which could be modulated by the adjacent stereocenter. libretexts.org Concurrently, the high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, a transformation that can be initiated by various reagents and conditions. nih.govrsc.org

Future research will likely focus on understanding the interplay between these two reactive sites. For example, will nucleophilic attack on the nitrile trigger a concomitant ring-opening of the cyclopropyl group under certain conditions? Or can the cyclopropyl ring be selectively opened to generate a new, functionalized linear chain while preserving the nitrile? The development of reactions that leverage the unique strain of the cyclopropyl group to drive transformations is a particularly compelling area. nih.govacs.org Furthermore, the reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid are fundamental transformations that could unlock access to a wide array of novel cyclopropyl-containing building blocks. wikipedia.orgyoutube.com

Integration into Advanced Synthetic Strategies for Complex Molecules

Cyclopropane-containing natural products are of significant interest due to their unique biological activities and challenging molecular architectures. rsc.org this compound is well-positioned to serve as a versatile building block in the total synthesis of such complex molecules. The nitrile group can be readily converted into other functionalities like amines, aldehydes, and carboxylic acids, providing a handle for chain extension and diversification. acs.orgncert.nic.in

The strategic use of cyclopropyl building blocks in synthesis often involves leveraging their inherent ring strain for controlled ring-expansion or rearrangement reactions. researchgate.net For example, a reaction cascade initiated at the nitrile or methoxy group of this compound could lead to the formation of larger, more complex carbocyclic or heterocyclic systems. The stereocenter at the α-position also offers opportunities for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules. The development of synthetic routes that incorporate this chiral building block will be a key focus of future research.

| Potential Synthetic Application | Transformation of this compound | Resulting Structural Motif |

| Total Synthesis of Natural Products | Use as a chiral building block. | Enantiomerically pure cyclopropane-containing scaffolds. rsc.org |

| Cascade Reactions | Nucleophilic addition followed by cyclopropyl ring-opening. | Functionalized carbocycles and heterocycles. researchgate.net |

| Functional Group Interconversion | Reduction of the nitrile to an amine. | Chiral cyclopropylmethylamines. wikipedia.org |

Interdisciplinary Research Avenues (e.g., Materials Science Applications, non-clinical biochemical probes)

The unique electronic and structural properties of this compound suggest potential applications beyond traditional organic synthesis, extending into materials science and chemical biology.

In materials science, nitriles are important monomers in the production of polymers like polyacrylonitrile (B21495) and nitrile rubber. numberanalytics.comslideshare.net The incorporation of the cyclopropyl-methoxy-acetonitrile moiety into a polymer backbone could impart novel properties, such as altered thermal stability, polarity, or cross-linking capabilities. The reactivity of the nitrile group offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties. researchgate.net

In the realm of chemical biology, the development of novel biochemical probes is crucial for understanding biological processes. Strained ring systems, like cyclopropanes, have been incorporated into bioorthogonal probes due to their unique reactivity. nih.gov this compound could serve as a scaffold for the design of novel probes. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functionalities for conjugation to biomolecules, while the cyclopropyl group offers a potential reactive handle for specific labeling applications. nih.govcore.ac.uk

Computational Chemistry in Guiding Future Experimental Endeavors

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in directing the future exploration of this compound chemistry. DFT calculations can provide valuable insights into the molecule's structural and electronic properties, such as bond lengths, bond angles, and charge distribution, which are influenced by the interplay of the different functional groups. acs.org

Furthermore, computational modeling can be used to predict reaction pathways and activation energies for various potential transformations. nih.govresearchgate.net This predictive power can help researchers to identify the most promising reaction conditions and to understand unexpected reactivity patterns. For example, DFT studies could be employed to model the transition states of nucleophilic attack on the nitrile versus ring-opening of the cyclopropane (B1198618), thereby guiding the selective functionalization of the molecule. unimi.it Such in silico experiments can save significant time and resources by prioritizing the most viable synthetic routes and uncovering novel, non-intuitive reaction pathways for future experimental validation. researchgate.net

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structure. | Understanding of the influence of substituents on reactivity. acs.org |

| Transition State Analysis | Modeling of potential reaction pathways. | Prediction of reaction outcomes and activation barriers. researchgate.netunimi.it |

| Molecular Dynamics | Simulation of interactions with biological macromolecules. | Guiding the design of novel biochemical probes. |

Q & A

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization. For example, cyclopropylamine derivatives are key intermediates in antiviral agents. The methoxy group offers a site for demethylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.